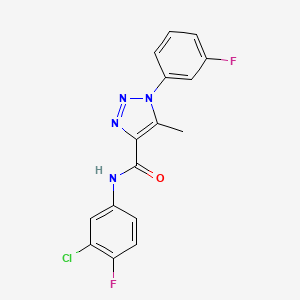![molecular formula C20H17ClN2O4 B6517939 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-41-3](/img/structure/B6517939.png)
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CEMPCP) is a small molecule that has recently been studied for its potential use in a variety of biomedical and research applications. This molecule is a member of the chromeno[2,3-d]pyrimidin-4-one family, and has a number of unique properties that make it an attractive candidate for further research.
科学的研究の応用
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in a variety of scientific research fields. In particular, it has been studied for its potential use in drug delivery, gene delivery, and other biomedical applications. In drug delivery, this compound has been studied for its ability to increase the solubility and stability of drug molecules, as well as its potential ability to increase the delivery efficiency of drugs. In gene delivery, this compound has been studied for its potential ability to increase the efficiency of gene transfer and expression. Additionally, this compound has been studied for its potential use in tissue engineering and regenerative medicine, as well as its potential ability to enhance the efficiency of stem cell differentiation.
作用機序
The mechanism of action of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not yet fully understood. However, it is believed that the molecule acts by binding to specific receptors in cells, which triggers a cascade of events that leads to the desired biological effect. Additionally, this compound may interact with other molecules in the cell, such as enzymes, to increase or decrease their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed that the molecule has the potential to modulate a variety of cellular processes, including cell proliferation, cell differentiation, and gene expression. Additionally, this compound has been studied for its potential ability to modulate inflammation and immune responses.
実験室実験の利点と制限
The advantages of using 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate various cellular processes. Additionally, this compound has been studied for its potential use in drug delivery, gene delivery, and other biomedical applications. The limitations of using this compound in laboratory experiments include its potential toxicity, as well as its potential to interact with other molecules in the cell.
将来の方向性
There are a number of potential future directions for the study of 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. These include further research into its mechanism of action, its potential toxicity, and its potential applications in drug delivery, gene delivery, and other biomedical applications. Additionally, further research into the biochemical and physiological effects of this compound may reveal new therapeutic possibilities. Finally, further research into the synthesis methods of this compound may lead to the development of more efficient and cost-effective methods of synthesis.
合成法
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Knoevenagel condensation. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an isocyanide, and an α-keto ester in the presence of an acid catalyst. The Ugi reaction is a four-component reaction that involves the condensation of an aldehyde, an isocyanide, an amine, and an acid catalyst. The Knoevenagel condensation is a two-component reaction that involves the condensation of an aldehyde and a carboxylic acid in the presence of a base catalyst.
特性
IUPAC Name |
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-26-16-6-4-11(10-17(16)25-2)18-22-19(24)14-9-12-8-13(21)5-7-15(12)27-20(14)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHFYILZAKVPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517869.png)
![2-(2,5-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517874.png)
![2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517879.png)
![7-bromo-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517881.png)
![7-chloro-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517887.png)
![2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517902.png)
![2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517903.png)
![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)
![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)
![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)

